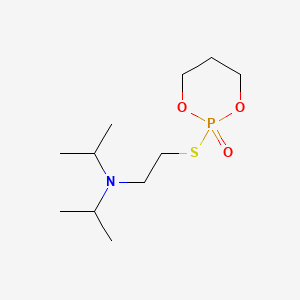![molecular formula C9H5NO2 B13967944 Furo[2,3-f][1,3]benzoxazole CAS No. 20419-35-6](/img/structure/B13967944.png)
Furo[2,3-f][1,3]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-f][1,3]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a furan ring and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-f][1,3]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with furfural under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-f][1,3]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the benzoxazole ring using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Furo[2,3-f][1,3]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
Furo[2,3-f][1,3]benzoxazole can be compared with other heterocyclic compounds such as benzoxazole, benzothiazole, and benzimidazole. While all these compounds share a similar fused ring system, this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Comparison with Similar Compounds
- Benzoxazole
- Benzothiazole
- Benzimidazole
Furo[2,3-f][1,3]benzoxazole stands out due to its unique structural features and diverse applications, making it a compound of significant interest in various scientific fields.
Properties
CAS No. |
20419-35-6 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H |
InChI Key |
JOQBMYSWQKYBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)OC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


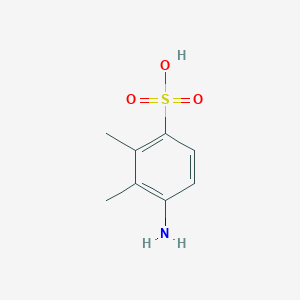
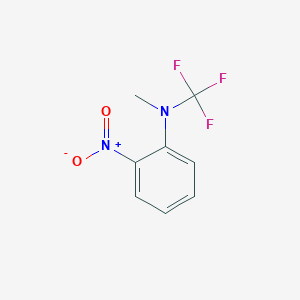
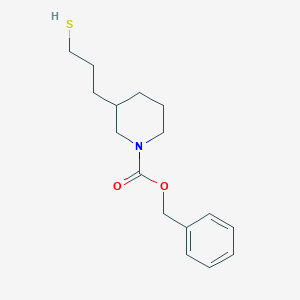
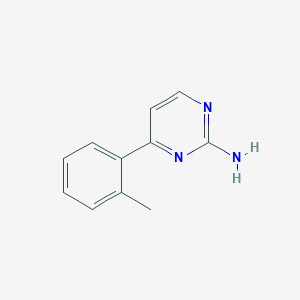
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
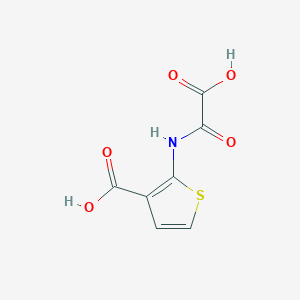
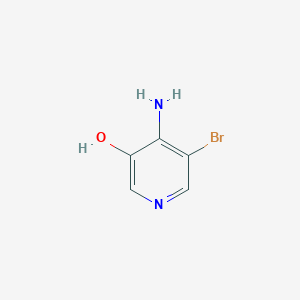



![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
